1-bromo-3-(1,1,2-trifluoroethoxy)benzene
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Overview
Description
1-Bromo-3-(1,1,2-trifluoroethoxy)benzene is an organic compound characterized by a bromine atom and a trifluoroethoxy group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1,1,2-trifluoroethoxy)benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): Bromination of 3-(1,1,2-trifluoroethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).
Nucleophilic Substitution: Reaction of this compound with a suitable nucleophile under appropriate conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale EAS reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(1,1,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones.
Reduction: Reduction of the bromine atom to hydrogen.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Employing reducing agents like zinc dust or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Utilizing nucleophiles such as sodium iodide (NaI) or ammonia (NH3).
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: this compound with reduced bromine.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-3-(1,1,2-trifluoroethoxy)benzene is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis and material science.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through specific molecular interactions and pathways:
Molecular Targets: It interacts with various enzymes and receptors, influencing biological processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and metabolic regulation.
Comparison with Similar Compounds
1-bromo-3-(trifluoromethoxy)benzene
1-bromo-3-(2,2,2-trifluoroethoxy)benzene
This comprehensive overview highlights the significance of 1-bromo-3-(1,1,2-trifluoroethoxy)benzene in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.
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Properties
CAS No. |
2613384-29-3 |
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Molecular Formula |
C8H6BrF3O |
Molecular Weight |
255 |
Purity |
95 |
Origin of Product |
United States |
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